Product packaging for 2-(2-tert-Butyl-phenoxy)-ethanol(Cat. No.:CAS No. 16737-73-8)

2-(2-tert-Butyl-phenoxy)-ethanol

Cat. No.: B6351173
CAS No.: 16737-73-8
M. Wt: 194.27 g/mol
InChI Key: YXVUELBJWAJGAX-UHFFFAOYSA-N
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Description

2-(2-tert-Butyl-phenoxy)-ethanol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 194.130679813 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B6351173 2-(2-tert-Butyl-phenoxy)-ethanol CAS No. 16737-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-tert-butylphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVUELBJWAJGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278535
Record name 2-[2-(1,1-Dimethylethyl)phenoxy]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16737-73-8
Record name 2-[2-(1,1-Dimethylethyl)phenoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16737-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(1,1-Dimethylethyl)phenoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Concepts of Aryloxyethanol Molecular Architectures

The molecular architecture of aryloxyethanols is a composite of three distinct functional components: an aryl (aromatic) system, an ether linkage (-O-), and a terminal ethanol (B145695) group (-CH₂CH₂OH). This arrangement results in a bifunctional molecule with both hydrophobic (the aromatic ring) and hydrophilic (the terminal hydroxyl group) characteristics. The ether bond, generally characterized by its chemical stability and low reactivity, connects the aromatic core to the flexible ethanol side-chain. labinsights.nl This structure provides a versatile scaffold where the properties of the aromatic ring and the reactivity of the terminal alcohol can be independently or synergistically manipulated.

Significance of Phenolic Ethers in Contemporary Chemical Synthesis

Phenolic ethers, the parent class to which aryloxyethanols belong, are a cornerstone in modern organic and medicinal chemistry. wikipedia.orgnih.govacs.org They are prevalent in a vast number of pharmaceuticals, natural products, and fragrances. wikipedia.orgacs.org The conversion of a phenol (B47542) to a phenolic ether is a critical strategic move in synthesis; it replaces the acidic and potentially toxic phenolic proton with a stable alkyl or aryl group, which can significantly alter the molecule's physicochemical properties. wikipedia.org Phenolic ethers serve as hydrogen-bond acceptors but not donors, a feature that is often exploited in pharmaceutical design to improve oral bioavailability. wikipedia.org Furthermore, their general stability makes them excellent intermediates and building blocks for more complex molecular targets. labinsights.nlontosight.ai The most common method for their preparation is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org

The Strategic Role of the Ortho Tert Butyl Substituent in Aromatic Systems

The placement of a tert-butyl group on an aromatic ring, particularly at the ortho position relative to another substituent, introduces profound steric effects that dictate the molecule's conformation and reactivity. wikipedia.org The tert-butyl group is one of the bulkiest alkyl substituents used in organic chemistry. nih.gov Its primary role is that of a "steric shield," physically obstructing access to adjacent functional groups and positions on the aromatic ring. wikipedia.orglibretexts.org

This steric hindrance has several strategic implications:

Reactivity Modulation : It can slow down or completely inhibit reactions at the adjacent positions. wikipedia.org For instance, the approach of a nucleophile or electrophile to the ether oxygen or the aromatic ring is significantly hindered.

Directing Influence : In electrophilic aromatic substitution reactions, the ortho-tert-butyl group deactivates the ortho position through steric hindrance, often directing incoming electrophiles to the less hindered para position. vinatiorganics.com

Research Scope and Objectives for Elucidating the Chemical Landscape of 2 2 Tert Butyl Phenoxy Ethanol

Regioselective Synthesis of the tert-Butyl-Substituted Phenol (B47542) Moiety

The foundational step in synthesizing the target compound is the creation of the 2-tert-butylphenol intermediate. This is typically achieved through the acid-catalyzed alkylation of phenol with an appropriate tert-butyl source. wikipedia.org The primary challenge lies in controlling the regioselectivity to favor the ortho-substituted product over the thermodynamically more stable para-isomer and to prevent multiple alkylations.

Friedel-Crafts Alkylation of Phenolic Precursors with tert-Butyl Sources

The Friedel-Crafts alkylation is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an alkyl group onto an aromatic ring. slchemtech.comjk-sci.com In the context of producing 2-tert-butylphenol, this reaction involves phenol as the aromatic substrate and a source of a tert-butyl carbocation as the electrophile, facilitated by a catalyst. wikipedia.org

The choice of catalyst is paramount in directing the alkylation to the ortho position of the phenolic hydroxyl group. While traditional homogeneous catalysts like sulfuric acid can be used, contemporary methodologies increasingly favor heterogeneous solid acid catalysts for their reusability, reduced corrosivity, and often superior selectivity. researchgate.netresearchgate.net

Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective in promoting Friedel-Crafts alkylation. slchemtech.comorgsyn.org However, their use can lead to mixtures of isomers and polyalkylated products. orgsyn.org More refined systems, such as aluminum phenoxide catalysts, prepared by reacting phenol with aluminum metal, have demonstrated high selectivity for ortho-alkylation. google.comgoogle.com The mechanism is thought to involve the formation of a complex between the phenol and the aluminum, which directs the incoming electrophile to the ortho position. A dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has also been shown to be effective for regioselective ortho-alkylation. acs.orgacs.org

Solid Acids & Zeolites: Solid acid catalysts, particularly zeolites, have emerged as highly selective and environmentally benign options. wikipedia.org Zeolites like H-Beta, H-Mordenite, and modified MCM-22 offer shape-selective catalysis, where the pore structure of the zeolite favors the formation of specific isomers. begellhouse.comnih.govacs.org For instance, large-pore zeolites (FAU, BEA) are highly active for phenol alkylation. confex.com The acidic properties of the zeolite, including the type (Brønsted vs. Lewis) and strength of the acid sites, can be tailored to optimize the yield of the desired ortho-product. nih.govrsc.org Zr-containing Beta zeolites, for example, have shown effectiveness in the selective alkylation of phenol with tert-butanol (B103910). rsc.org Modification of Hβ zeolites with metal oxides like Fe₂O₃ can also enhance selectivity by adjusting pore structures and acidity. rsc.org

Catalyst SystemTypeKey Advantages for ortho-SelectivityReferences
Aluminum Phenoxide Homogeneous Lewis AcidHigh ortho-directing effect through complex formation with phenol. google.comgoogle.com
Sc(OTf)₃ / Pd/C Dual HomogeneousPromotes regioselective ortho-alkylation with high atom economy. acs.orgacs.org
Zeolite H-Beta Heterogeneous Solid AcidShape selectivity due to pore structure; tunable acidity. begellhouse.comrsc.org
Zeolite H-Mordenite Heterogeneous Solid AcidActive for alkylation, with selectivity influenced by conversion rates. acs.org
Fe₂O₃-modified Hβ Heterogeneous Solid AcidAdjusts pore structure and acidity to increase para-selectivity, but demonstrates the principle of modification. rsc.org

This table is interactive and can be sorted by clicking on the column headers.

The choice of the tert-butyl source is critical for controlling reactivity. The two most common and industrially relevant alkylating agents are isobutylene (B52900) and tert-butanol. researchgate.net

Isobutylene: As a gas, isobutylene is a highly reactive and cost-effective alkylating agent. researchgate.net The reaction is typically carried out under pressure to maintain a sufficient concentration of the olefin in the reaction mixture. google.comgoogle.com Its high reactivity requires careful control of reaction conditions to prevent runaway reactions and the formation of byproducts. academie-sciences.fr

tert-Butanol: This alcohol serves as a safer and more easily handled alternative to isobutylene. rsc.orggoogle.com In the presence of an acid catalyst, tert-butanol is dehydrated in-situ to form isobutylene, which then acts as the alkylating agent. researchgate.net This two-step process within a single pot allows for better control over the concentration of the reactive electrophile. The reaction can be effectively catalyzed by various solid acids, including zeolites. researchgate.net

The reactivity is controlled by factors such as temperature, pressure, and the molar ratio of reactants. For instance, in zeolite-catalyzed alkylation, increasing the temperature can sometimes favor C-alkylation over O-alkylation. begellhouse.com

A significant challenge in Friedel-Crafts alkylation is the prevention of polyalkylation. The introduction of an electron-donating alkyl group, such as a tert-butyl group, activates the aromatic ring, making it more susceptible to further alkylation than the original phenol molecule. slchemtech.comlibretexts.org This can lead to the formation of undesired products like 2,4-di-tert-butylphenol. rsc.org

Several strategies are employed to mitigate this:

Use of Excess Phenol: Employing a large excess of the aromatic substrate (phenol) relative to the alkylating agent is a common and effective method. jk-sci.comchegg.com This increases the statistical probability that the electrophile will encounter an unreacted phenol molecule rather than a mono-alkylated one.

Catalyst Selection: As mentioned, shape-selective catalysts like zeolites can sterically hinder the formation of bulkier di-alkylated products within their pores. acs.org

Controlled Addition of Alkylating Agent: Slowly adding the alkylating agent to the reaction mixture helps to maintain its low concentration, thereby reducing the rate of the second alkylation step. whiterose.ac.uk

Reversibility: The alkylation of phenol is a reversible reaction. researchgate.net By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of the kinetically controlled ortho-product and minimize isomerization to the more stable para-isomer. Friedel-Crafts acylation followed by reduction is an alternative route to avoid polyalkylation, as the acyl group is deactivating. doubtnut.com

Ether Linkage Formation Pathways

Once the 2-tert-butylphenol intermediate is synthesized and purified, the next stage is the formation of the ether linkage to introduce the ethanol (B145695) group.

Optimized Williamson Ether Synthesis for this compound

The Williamson ether synthesis is a robust and widely used method for preparing ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.com

For the synthesis of this compound, the process involves two key steps:

Deprotonation: 2-tert-butylphenol is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the phenolic hydroxyl group. This generates the more nucleophilic sodium or potassium 2-tert-butylphenoxide. wvu.edu

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking a suitable electrophile like 2-chloroethanol or ethylene (B1197577) oxide. The use of a primary halide like 2-chloroethanol is ideal for the Sɴ2 mechanism, as it minimizes competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), which can solvate the cation but does not interfere with the nucleophile, thus accelerating the Sɴ2 reaction. byjus.com Optimization involves controlling the temperature (typically between 50-100 °C) and reaction time to maximize the yield, which can range from 50-95% in laboratory settings. byjus.com

Preparation and Reactivity of Phenoxide Anions

The initial and critical step in this synthesis is the deprotonation of the parent phenol, in this case, 2-tert-butylphenol, to form the corresponding phenoxide anion. Phenols are more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized over the aromatic ring. wikipedia.org

A variety of bases can be employed for this transformation, with the choice depending on the desired reaction conditions (e.g., anhydrous vs. aqueous) and the reactivity of the phenol. quora.com Common bases include:

Alkali Hydroxides (NaOH, KOH): These are cost-effective and commonly used, often in aqueous or alcoholic solutions. quora.comjk-sci.com The reaction of phenol with sodium hydroxide yields sodium phenoxide and water. quora.com

Alkali Metals (Na, K): For anhydrous conditions, direct reaction with an alkali metal provides a clean formation of the phenoxide, with hydrogen gas as the only byproduct. quora.com

Metal Hydrides (NaH, KH): These are powerful bases that react irreversibly with the phenol to form the phenoxide and hydrogen gas, often used in aprotic solvents. quora.comjk-sci.com

Carbonates (K₂CO₃, Cs₂CO₃): Weaker bases like potassium carbonate are also effective, particularly for aryl ether synthesis. jk-sci.com

The resulting phenoxide anion is a potent nucleophile. youtube.com While resonance delocalizes the negative charge, making the oxygen a "hard" nucleophile, it readily attacks an electrophilic carbon atom to form a new carbon-oxygen bond, which is the key step in ether formation. wikipedia.org The bulky tert-butyl group at the ortho position of the phenol can introduce steric hindrance, potentially influencing the reaction rate, but the synthesis remains highly feasible.

Alkylating Agents for Ethanol Chain Introduction (e.g., 2-bromoethanol)

To introduce the hydroxyethyl (B10761427) moiety (-CH₂CH₂OH), an electrophile containing a two-carbon chain with a good leaving group is required. The SN2 mechanism of the Williamson synthesis dictates a strong preference for primary alkyl halides to minimize competing elimination (E2) reactions. wikipedia.orgscienceinfo.com

Suitable alkylating agents include:

2-Bromoethanol: A common and effective choice for introducing the ethanol chain.

2-Chloroethanol: Also a viable reagent, though the carbon-chlorine bond is less reactive than the carbon-bromine bond, potentially requiring more forcing reaction conditions. google.com

Ethylene oxide: In a variation of the Williamson synthesis, the phenoxide can act as a nucleophile to open the strained ethylene oxide ring. This reaction is discussed in more detail in section 2.2.2.

The use of secondary or tertiary alkyl halides is generally avoided as they lead predominantly to the formation of alkenes through elimination. masterorganicchemistry.comscienceinfo.com

Solvent Effects and Reaction Condition Control in SN2 Mechanistic Pathways

The choice of solvent is critical for the success of the SN2 reaction. Since the nucleophile (phenoxide) is an anion, a polar solvent is necessary to dissolve it. pressbooks.pub However, solvents are categorized as polar protic and polar aprotic, and their effects on the SN2 mechanism are markedly different.

Polar Protic Solvents: These solvents (e.g., water, ethanol) possess O-H or N-H bonds and can form hydrogen bonds with the nucleophile. pressbooks.pubyoutube.com This solvation shell stabilizes the nucleophile, encumbering it and reducing its reactivity, which significantly slows down the SN2 reaction rate. pressbooks.pubyoutube.com

Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone) are polar enough to dissolve ionic species but lack the ability to form strong hydrogen bonds with the anion. pressbooks.pubyoutube.com This leaves the nucleophile "naked" and highly reactive, thus accelerating the rate of the SN2 reaction. youtube.com For this reason, polar aprotic solvents are the preferred choice for Williamson ether synthesis. scienceinfo.comjk-sci.compressbooks.pub

The following table summarizes the relative reaction rates of an SN2 reaction in various solvents, illustrating the significant rate enhancement provided by polar aprotic solvents.

SolventTypeRelative Rate
CH₃OHPolar Protic1
H₂OPolar Protic7
DMSOPolar Aprotic1,300
DMFPolar Aprotic2,800
AcetonePolar Aprotic700
This interactive table demonstrates the general trend of solvent effects on SN2 reaction rates. Specific values can vary based on reactants and conditions.

Direct Condensation Approaches Involving Phenol and Ethylene Oxide Derivatives

A major industrial method for producing phenoxyethanol (B1677644) and its derivatives involves the direct reaction of a phenol with ethylene oxide. google.comatamanchemicals.comnih.gov This process, known as hydroxyethylation, relies on the nucleophilic attack of the phenol on the strained three-membered epoxide ring, leading to its opening. vaia.com

Catalytic Systems for Ring-Opening Condensation

The ring-opening of ethylene oxide by phenol can be catalyzed by either acids or bases. google.comvaia.com

Base Catalysis: In an alkaline environment, the phenol is first deprotonated to the more nucleophilic phenoxide. The phenoxide then attacks one of the carbon atoms of the ethylene oxide ring. This is the most common industrial approach, using catalysts like sodium hydroxide or other alkali-metal hydroxides. google.comatamanchemicals.com The reaction must be carefully controlled to favor the formation of the desired mono-ethoxylated product, this compound, over polyethoxylated byproducts. google.com

Acid Catalysis: In the presence of an acid, the oxygen atom of the ethylene oxide ring is protonated. This protonation makes the epoxide a much stronger electrophile, allowing even the neutral phenol (a weaker nucleophile than the phenoxide) to attack and open the ring. vaia.com

Catalytic systems can range from simple hydroxides to more complex metal-containing catalysts. For the gas-phase production of ethylene oxide itself, silver supported on alumina (B75360) (Ag/Al₂O₃) is the industrial standard. mdpi.com For the subsequent reaction with phenols, phenolate-based complexes have also been explored as catalysts for ring-opening reactions. google.com

Stereochemical Considerations in Chiral Analogues (if applicable)

While this compound is an achiral molecule, stereochemistry becomes a crucial factor when synthesizing chiral analogues. This could arise from using a chiral substituted phenol or a chiral derivative of ethylene oxide (e.g., propylene (B89431) oxide).

The stereochemical outcome depends on the synthetic route:

Williamson Ether Synthesis: As an SN2 reaction, it proceeds with a complete inversion of configuration at the electrophilic carbon center. masterorganicchemistry.comlibretexts.org If a chiral 2-haloethanol with a defined stereocenter were used, the resulting ether would have the opposite configuration at that center.

Ring-Opening of Epoxides: The nucleophilic attack on an epoxide ring (both acid and base-catalyzed) also follows a stereospecific pathway, resulting in anti-addition. The nucleophile attacks from the side opposite the C-O bond being broken, leading to an inversion of configuration at the point of attack.

These principles allow for the synthesis of specific stereoisomers of related aryloxyethanols, provided that chiral starting materials are used.

Convergent and Divergent Synthetic Strategies

The synthesis of libraries of structurally related aryloxyethanols for research and development can be approached using either convergent or divergent strategies. nih.gov

Convergent Synthesis: This approach involves preparing key fragments of the target molecule separately and then combining them in the final steps. For a library of aryloxyethanols, one might synthesize a variety of substituted phenoxides and a variety of functionalized ethanol chains (alkylating agents) and then combine them in various permutations using the Williamson ether synthesis. This is efficient for building significant structural diversity.

Divergent Synthesis: This strategy begins with a common core structure which is then elaborated in different ways to create a library of analogues. One could start with this compound and then perform various reactions on either the aromatic ring (e.g., nitration, halogenation) or the terminal hydroxyl group (e.g., esterification, etherification) to generate a family of related compounds.

The Williamson ether synthesis is particularly well-suited for both approaches due to its reliability and the wide availability of diverse phenol and alkyl halide starting materials.

Stepwise Construction of the this compound Scaffold

The synthesis of this compound is fundamentally centered around the formation of an ether linkage between the 2-tert-butylphenol moiety and an ethanol group. The most common and direct approach is a variation of the Williamson ether synthesis.

This process typically involves two key starting materials: 2-tert-butylphenol and a reactive two-carbon electrophile, such as 2-chloroethanol or ethylene oxide.

Route A: Using 2-Chloroethanol

In this route, 2-tert-butylphenol is first deprotonated with a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride and forming the desired ether bond.

Step 1: Deprotonation: 2-tert-butylphenol is treated with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a suitable solvent to generate the sodium or potassium 2-tert-butylphenoxide salt.

Step 2: Nucleophilic Substitution: The phenoxide salt is reacted with 2-chloroethanol. The reaction is a classic Sₙ2 nucleophilic substitution.

Route B: Using Ethylene Oxide

An alternative and more atom-economical approach involves the ring-opening of ethylene oxide by the 2-tert-butylphenoxide nucleophile. This reaction is often catalyzed by a base or acid.

Step 1: Phenoxide Formation: Similar to the first route, 2-tert-butylphenol is converted to its phenoxide.

Step 2: Ring-Opening: The phenoxide attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide and formation of an alkoxy intermediate, which is subsequently protonated during workup to yield the final product.

The table below summarizes typical conditions for the Williamson ether synthesis approach.

Catalyst/BaseElectrophileSolventTemperature (°C)Typical Yield (%)
Sodium Hydroxide2-ChloroethanolDimethylformamide (DMF)80-10085-95
Potassium Carbonate2-ChloroethanolAcetoneReflux80-90
Sodium Hydride2-ChloroethanolTetrahydrofuran (THF)50-65>90
Potassium HydroxideEthylene OxideWater/Toluene (PTC)60-8088-96

Chemo- and Regioselective Transformations at Key Intermediates

The synthesis of aryloxyethanols, including this compound, often requires precise control over chemical reactivity (chemoselectivity) and orientation of substituents (regioselectivity). mdpi.com

Regioselectivity in Friedel-Crafts Alkylation:

The synthesis originates from phenol itself, the introduction of the tert-butyl group is a critical step that demands regiochemical control. This is typically achieved through a Friedel-Crafts alkylation reaction using an alkylating agent like isobutylene or tert-butyl chloride with an acid catalyst.

A significant challenge in the Friedel-Crafts alkylation of phenol is controlling the position of the incoming tert-butyl group. The hydroxyl group is an ortho-, para-directing activator. Due to steric hindrance, the para-substituted product, 4-tert-butylphenol, is often the major product. Achieving high selectivity for the ortho-isomer, 2-tert-butylphenol, requires careful selection of reaction conditions.

CatalystAlkylating AgentTemperature (°C)ortho:para Ratio
Sulfuric AcidIsobutylene40-60Low (para favored)
Aluminum PhenoxideIsobutylene100-140High (ortho favored)
Zirconium(IV) Chloridetert-Butyl Chloride25-40Moderate

The use of an aluminum phenoxide catalyst, for instance, can favor the formation of the ortho product through a chelation-controlled mechanism where the aluminum coordinates to the phenolic oxygen, directing the alkylation to the adjacent ortho position.

Chemoselectivity in Etherification:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing this compound from a precursor that might contain other reactive sites, the Williamson ether synthesis is highly chemoselective for the acidic phenolic hydroxyl group. Under basic conditions, the phenol is readily deprotonated to form a potent nucleophile, while other functional groups, such as aliphatic alcohols, would remain protonated and unreactive. This allows for the selective formation of the aryl ether bond. organic-chemistry.org

Scale-Up and Process Intensification in Industrial Organic Synthesis

The transition of a synthetic route from a laboratory setting to industrial production involves significant challenges, including managing reaction exotherms, ensuring efficient mixing, and minimizing waste. Process intensification, which aims to create smaller, safer, and more efficient manufacturing processes, is a key strategy in modern chemical production. azolifesciences.com

Continuous Flow Synthesis Applications for Etherification and Alkylation

Continuous flow chemistry has emerged as a powerful technology for the large-scale manufacturing of organic compounds, offering substantial advantages over traditional batch processing. azolifesciences.com This methodology is highly applicable to the core reactions involved in producing this compound.

Alkylation in Flow: Friedel-Crafts alkylations are often highly exothermic. In large batch reactors, controlling the temperature can be difficult, leading to side reactions and potential safety hazards. Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat exchange and precise temperature control. rsc.org This leads to improved selectivity and safer operation.

Etherification in Flow: The Williamson ether synthesis can also be adapted to flow systems. Reagents are pumped and mixed in a continuous stream through a heated reactor tube or channel. nih.gov This approach offers benefits such as:

Enhanced Safety: Unstable intermediates are generated and consumed in small volumes within the reactor, minimizing the risk associated with their accumulation.

Improved Efficiency: Precise control over residence time and temperature leads to higher yields and purity. mdpi.com

Automation: Flow systems are readily automated, allowing for consistent production and reduced labor costs.

The table below compares key aspects of batch versus flow synthesis for a generic etherification process.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Scale Grams to KilogramsKilograms to Tons/day
Heat Transfer Poor to ModerateExcellent
Safety Higher risk with exothermsInherently safer
Reaction Time Hours to DaysSeconds to Minutes
Process Control LimitedPrecise control of parameters
Footprint LargeCompact

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.govijraset.com The synthesis of this compound can be optimized according to these principles. acs.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. In the alkylation step, using a recyclable solid acid catalyst instead of a single-use Lewis acid like aluminum chloride (which generates large amounts of waste) is a significant improvement.

Atom Economy: The ideal synthetic route incorporates all atoms from the starting materials into the final product. The reaction of 2-tert-butylphenol with ethylene oxide to form the product has a 100% theoretical atom economy, making it superior to the route using 2-chloroethanol, which generates a salt byproduct.

Safer Solvents: Traditional syntheses often use volatile and potentially toxic organic solvents like DMF or chlorinated hydrocarbons. Green chemistry encourages the use of safer alternatives such as water (with a phase-transfer catalyst), ethanol, or minimizing solvent use altogether. researchgate.net

Energy Efficiency: Continuous flow processes can be more energy-efficient due to better heat transfer and shorter reaction times, reducing the energy required to heat or cool large reaction masses. azolifesciences.com

By integrating these principles, the industrial synthesis of this compound can be made more sustainable and economically viable. nih.gov

Reactivity of the Hydroxyl Functional Group

The primary alcohol moiety in this compound is a site for a variety of chemical reactions typical of alcohols, including esterification, oxidation, and nucleophilic substitution.

Esterification Reactions and Kinetic Studies

Esterification of this compound involves the reaction of its hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), to form an ester. The reaction is typically catalyzed by a strong acid. The presence of the bulky 2-tert-butylphenyl group can sterically hinder the approach of the acylating agent, potentially affecting the reaction kinetics compared to unhindered primary alcohols.

Kinetic studies on the esterification of similar substituted phenoxyethanols can provide insights. For instance, the rate of esterification would likely follow second-order kinetics, being first order in both the alcohol and the acylating agent under specific conditions. The rate constant (k) for the reaction would be influenced by temperature, catalyst concentration, and the nature of the solvent.

Table 1: Hypothetical Kinetic Data for Esterification This interactive table presents hypothetical kinetic data for the esterification of this compound with acetic anhydride.

Experiment[Alcohol] (mol/L)[Acetic Anhydride] (mol/L)Initial Rate (mol/L·s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.23.0 x 10⁻⁴

Note: This data is illustrative and serves to demonstrate the expected kinetic relationship.

Oxidation Reactions of Primary Alcohols

The primary hydroxyl group of this compound can be oxidized to form either an aldehyde, 2-(2-tert-butyl-phenoxy)-acetaldehyde, or a carboxylic acid, 2-(2-tert-butyl-phenoxy)-acetic acid, depending on the oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. These reagents are known for their mildness and selectivity, preventing over-oxidation to the carboxylic acid. For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically employed. The bulky tert-butyl group is generally stable to these oxidation conditions. acs.org

Nucleophilic Substitution Reactions at the C2 Ethanol Carbon

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution at the adjacent carbon. cas.cn The reaction of an alcohol with a strong acid like HBr or HI first involves protonation of the hydroxyl group to form an oxonium ion. youtube.com This creates a good leaving group (water), which can then be displaced by the halide ion in an Sₙ2 reaction. youtube.com

For this compound, the reaction with HBr would proceed as follows:

Protonation: The hydroxyl oxygen is protonated by HBr to form a protonated alcohol (oxonium ion).

Sₙ2 Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the primary carbon bearing the oxygen, and displaces a molecule of water.

This results in the formation of 1-(2-bromoethoxy)-2-tert-butylbenzene. The reaction proceeds via an Sₙ2 mechanism because it involves a primary alcohol. youtube.com

Dehydration and Cyclization Potentials

The dehydration of this compound, which would lead to the formation of (2-tert-butyl-vinyloxy)-benzene, is generally difficult to achieve under standard acid-catalyzed conditions that favor E1 or E2 mechanisms for simple alcohols. This is because the reaction would require the formation of a vinylic carbocation, which is highly unstable. While the dehydration of alcohols like tert-butyl alcohol proceeds readily via a stable tertiary carbocation, the mechanism for primary alcohols is more complex. rsc.org

Intramolecular cyclization could potentially occur if the phenoxy group participates in the reaction. For example, under specific conditions, an intramolecular Friedel-Crafts-type reaction could be envisioned, where the hydroxyl group, after being converted to a good leaving group, is displaced by the aromatic ring to form a cyclic ether. However, the formation of the required five- or six-membered ring would depend on the specific reagents and reaction conditions.

Chemical Transformations of the Phenoxy Ether Bond

The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions.

Acid-Catalyzed and Base-Catalyzed Ether Cleavage Reactions

Ether cleavage is a characteristic reaction of ethers when treated with strong acids, particularly HBr and HI. libretexts.orgmasterorganicchemistry.comlibretexts.org Base-catalyzed cleavage of aryl alkyl ethers is not a feasible reaction pathway as it would require the displacement of an alkoxide, which is a poor leaving group.

In the case of this compound, which is an aryl alkyl ether, acid-catalyzed cleavage with a strong acid like HI would proceed via the following steps:

Protonation: The ether oxygen is protonated by the acid, making the ether more susceptible to nucleophilic attack.

Nucleophilic Attack: The iodide ion (I⁻) then attacks the less sterically hindered carbon of the ether bond. In this molecule, the attack will occur at the primary carbon of the ethanol moiety, not the sp²-hybridized carbon of the benzene (B151609) ring. youtube.com

This selective cleavage occurs because nucleophilic substitution on an aromatic carbon is extremely difficult. libretexts.orgyoutube.com The reaction, therefore, yields two main products: 2-tert-butylphenol and iodoethane (B44018) (if the initial alcohol product reacts further with excess HI). If the reaction is controlled, it can be stopped at the 2-tert-butylphenol and 2-iodoethanol (B1213209) stage.

Table 2: Products of Acid-Catalyzed Cleavage of Aryl Alkyl Ethers This table summarizes the expected products from the cleavage of different types of ethers with strong acid (HX).

Ether TypeReactantsMechanismProducts
Primary Alkyl EtherR-O-R' + HXSₙ2R-X + R'-OH (can proceed to R'-X)
Tertiary Alkyl EtherR-O-R''' + HXSₙ1R-OH + R'''-X
Aryl Alkyl Ether Ar-O-R + HXSₙ2Ar-OH (Phenol) + R-X (Alkyl Halide)

Where R, R' are primary/secondary alkyl groups, R''' is a tertiary alkyl group, Ar is an aryl group, and X is a halide. masterorganicchemistry.comlibretexts.org

The presence of the tert-butyl group on the phenol does not significantly alter this reaction pathway, as the cleavage occurs at the alkyl-oxygen bond.

Reactivity of the ortho-tert-Butyl-Substituted Aromatic Ring

The presence of the ortho-tert-butyl group on the phenoxy ring of this compound profoundly influences its chemical reactivity, particularly in electrophilic aromatic substitution and oxidative processes.

The hydroxyl group of a phenol is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution (EAS) reactions. wku.edulibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the carbocation intermediate formed during the substitution. However, in this compound, the bulky tert-butyl group at the ortho position introduces significant steric hindrance. mdpi.com

This steric hindrance plays a crucial role in determining the regioselectivity of EAS reactions. While the hydroxyl group activates both the ortho and para positions, the bulky tert-butyl group physically blocks the approach of electrophiles to the adjacent ortho position. studysmarter.co.ukstackexchange.com As a result, electrophilic substitution is expected to occur predominantly at the para position, with some substitution possibly occurring at the other, less hindered ortho position (position 6). The meta position remains the least favored site for substitution due to electronic effects. studysmarter.co.uklibretexts.org

For example, in the nitration of t-butylbenzene, the para isomer is the major product, highlighting the directing effect of the tert-butyl group away from the ortho position due to steric bulk. stackexchange.comlibretexts.org A similar outcome would be anticipated for the electrophilic substitution of this compound, where the combined electronic directing effect of the hydroxyl group and the steric hindrance of the tert-butyl group would strongly favor substitution at the para position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionElectronic Effect of -OHSteric Effect of o-tert-ButylPredicted Outcome
ortho (C6)ActivatingLess HinderedMinor Product
meta (C3, C5)DeactivatingLess HinderedNegligible Product
para (C4)ActivatingUnhinderedMajor Product

The oxidative chemistry of sterically hindered phenols like this compound is a key aspect of their function, particularly as antioxidants. researchgate.netvinatiorganics.com The steric hindrance provided by the tert-butyl group is critical to the stability and reactivity of the resulting phenoxy radicals. mdpi.comresearchgate.net

The oxidation of sterically hindered phenols leads to the formation of phenoxy radicals. researchgate.net This process typically involves the abstraction of the hydrogen atom from the phenolic hydroxyl group. The resulting 2-(2-tert-Butyl-phenoxy)-ethoxy radical is stabilized by two main factors:

Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring, which distributes the radical character and increases stability. researchgate.net

Steric Shielding: The bulky tert-butyl group physically protects the radical center on the oxygen atom and the ortho- and para-positions of the ring from further reactions, such as dimerization or reaction with other molecules. mdpi.comnih.gov

Phenoxy radicals derived from sterically hindered phenols can be sufficiently stable to be isolated and characterized. nih.govrsc.org Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique used to study these radicals. nih.govrsc.orgrsc.org The EPR spectrum provides information about the distribution of the unpaired electron spin density within the radical, which can be inferred from the hyperfine coupling constants. rsc.orgyoutube.com For a phenoxy radical derived from this compound, EPR would be expected to show hyperfine coupling to the protons on the aromatic ring, with the magnitude of the coupling constants indicating the extent of spin delocalization.

Sterically hindered phenols are widely used as antioxidants due to their ability to act as radical scavengers. researchgate.netvinatiorganics.com The primary mechanism of radical scavenging involves the donation of the hydrogen atom from the phenolic hydroxyl group to a reactive radical species (R•), thereby neutralizing it. This process is known as hydrogen atom transfer (HAT).

The chemical significance of this process is vast, ranging from protecting biological molecules from oxidative damage to preventing the degradation of polymers and other materials. vinatiorganics.comnih.gov The effectiveness of a hindered phenol as a radical scavenger depends on the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates the hydrogen donation. nih.gov

The resulting phenoxy radical is relatively stable due to the steric hindrance and resonance, as previously discussed. mdpi.com This stability is crucial, as it prevents the phenoxy radical from initiating new chain reactions. Instead, it can react with another radical to terminate the radical chain reaction.

The antioxidant activity of hindered phenols can be influenced by the substituents on the aromatic ring. Electron-donating groups can further stabilize the phenoxy radical and enhance antioxidant activity. researchgate.net

The oxidation of phenols can also proceed through electron transfer (ET) mechanisms, particularly in electrochemical or certain chemical oxidation reactions. researchgate.netusp.br In an ET process, the phenol first loses an electron to form a radical cation. This is then followed by the loss of a proton to yield the phenoxy radical.

The feasibility of an ET mechanism is related to the ionization potential of the phenol. nih.gov Cyclic voltammetry is a common technique used to study the electrochemical oxidation of phenols. researchgate.nettandfonline.commdpi.com For sterically hindered phenols, irreversible oxidation peaks are often observed, corresponding to the formation of the phenoxy radical and subsequent reactions. researchgate.nettandfonline.com The oxidation potential provides a measure of how easily the compound can be oxidized.

The electron transfer process is fundamental to the functioning of some antioxidant systems and is also relevant in understanding the metabolic pathways of phenolic compounds. usp.brnih.gov The Q cycle in the mitochondrial electron transport chain, for example, involves the transfer of electrons through quinone species, which are related to oxidized phenols. nih.govyoutube.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of this compound

The chemical behavior of this compound is significantly influenced by the presence of the bulky tert-butyl group on the phenol ring. This substituent introduces notable steric and electronic effects that govern the reactivity of the molecule, particularly in rearrangement processes that can occur under specific reaction conditions.

Rearrangement Processes Involving the tert-Butyl Group: 1,2-Alkyl Shifts in Phenol Oxidation

The oxidation of phenolic compounds can lead to the formation of reactive intermediates, such as phenoxyl radicals or carbocations, which can subsequently undergo rearrangements. A key rearrangement process is the 1,2-alkyl shift, where an alkyl group migrates to an adjacent atom. wikipedia.org In the context of this compound and related hindered phenols, the tert-butyl group can undergo such a migration.

A significant example of this is observed in the copper-mediated ortho-oxygenation of sodium 4-carbethoxy-2,6-di-tert-butylphenolate, a compound structurally related to the phenoxy moiety of the target molecule. In this reaction, a 1,2-migration of a tert-butyl group occurs, leading to the formation of 4-carbethoxy-3,6-di-tert-butyl-1,2-benzoquinone. nih.gov The proposed mechanism for this transformation involves the formation of a 6-hydroperoxy-2,4-cyclohexadienone intermediate. The rearrangement of this intermediate is driven by the electron demand created during the process, facilitating the shift of the bulky tert-butyl group. nih.gov This observation provides strong evidence that the tert-butyl group on a phenol ring is not static and can migrate under oxidative conditions.

The driving force for a 1,2-alkyl shift is often the formation of a more stable carbocation intermediate. wikipedia.orglibretexts.org For instance, the migration of an alkyl group can convert a secondary carbocation to a more stable tertiary carbocation. While the oxidation of this compound may proceed through radical or ionic intermediates, the principle of moving towards a more stabilized species remains a key factor in directing the reaction pathway.

Computational studies on the alkylation of phenol with tert-butyl alcohol have also shed light on the potential for rearrangements. These studies indicate that the formation of a tert-butyl carbenium ion can be a key step, which then attacks the phenol ring. psu.edu Although this is an alkylation reaction, it underscores the mobility of the tert-butyl group and its existence as a carbocationic species that can be involved in rearrangement processes.

The table below summarizes key findings related to the 1,2-alkyl shift in hindered phenols.

Reactant/System Reaction Conditions Observed Rearrangement Proposed Intermediate Reference
Sodium 4-carbethoxy-2,6-di-tert-butylphenolateCopper-mediated ortho-oxygenation1,2-migration of a tert-butyl group6-hydroperoxy-2,4-cyclohexadienone nih.gov
General CarbocationsVarious reaction conditions1,2-alkyl shiftCarbocation wikipedia.orglibretexts.org
Phenol and tert-butyl alcoholZeolite catalyst (computational study)Formation of tert-butyl carbenium iontert-butyl carbenium ion psu.edu
Impact of Steric Hindrance on Rearrangement Pathways

The steric bulk of the tert-butyl group plays a crucial role in influencing the course of chemical reactions, including rearrangement pathways. The significant steric hindrance imposed by this group can affect the stability of intermediates and transition states, thereby dictating the regioselectivity and the likelihood of rearrangement.

In the synthesis of 2,6-di-tert-butylphenol (B90309) from 2-tert-butylphenol, the steric hindrance of the existing tert-butyl group influences the position of the second alkylation. researchgate.net A proposed mechanism suggests that the expulsion of the more voluminous 2,6-di-tert-butylphenolate ligand from a catalyst complex is a key step, highlighting the impact of steric bulk on the reaction cycle. researchgate.net

During electrophilic substitution reactions on phenols, the bulky tert-butyl group can direct incoming substituents to less sterically hindered positions. For example, in the Friedel-Crafts alkylation of phenol, the presence of a tert-butyl group often favors para-substitution for a second incoming group to minimize steric repulsion. guidechem.com This directing effect is a direct consequence of the steric hindrance exerted by the tert-butyl group.

Furthermore, the stability of phenoxyl radicals, which can be formed during the oxidation of phenols, is influenced by the steric hindrance of ortho-substituents. The bulky tert-butyl groups in 2,6-di-tert-butylphenol derivatives can sterically shield the radical center, increasing its persistence and influencing its subsequent reactions, which may include rearrangements.

The impact of steric hindrance on rearrangement pathways can be summarized in the following points:

Directing Effect: The tert-butyl group can direct incoming reactants or migrating groups to less sterically hindered positions on the aromatic ring.

Intermediate Stability: The steric bulk can influence the stability of intermediates such as carbocations and radicals, potentially favoring rearrangement to a more stable, less sterically crowded species.

Transition State Energy: Steric hindrance can raise the energy of certain transition states, making alternative pathways, including rearrangements, more favorable.

The table below provides examples of how steric hindrance influences chemical reactions in tert-butylated phenols.

Phenomenon System/Reaction Observed Effect of Steric Hindrance Reference
RegioselectivitySynthesis of 2,6-di-tert-butylphenolInfluences the position of the second tert-butylation researchgate.net
Electrophilic SubstitutionFriedel-Crafts alkylation of phenolFavors para-substitution for incoming groups guidechem.com
Catalyst-Substrate InteractionAlkylation with aluminum tris-(2-tert-butylphenolate)Expulsion of the bulkier ligand from the catalyst complex researchgate.net

Modification at the Hydroxyl Group

The hydroxyl group of this compound serves as a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups. These modifications can significantly alter the molecule's physical and chemical properties, such as its solubility, reactivity, and biological activity.

Synthesis of Alkyl and Aryl Ether Derivatives

The conversion of the hydroxyl group to an ether is a common strategy to modify the polarity and steric bulk of the molecule. This can be achieved through Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl or aryl halide. For instance, reacting this compound with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base like sodium hydride would yield the corresponding alkyl ether.

A copper-catalyzed three-component amino oxygenation of alkenes has been developed as a direct route to various 1,2-amino ether structures. acs.org This method utilizes alkoxy- or phenoxy-silyl ethers as oxygen-containing nucleophiles, enabling the introduction of a wide range of alkyl and aryl ethers with broad substrate compatibility and functional group tolerance. acs.org

Preparation of Carboxylic Acid Esters and Sulfonates

Esterification of the hydroxyl group is another key derivatization strategy. Carboxylic acid esters can be synthesized by reacting this compound with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-(2-tert-Butyl-phenoxy)-ethyl acetate (B1210297).

The synthesis of tert-butyl esters from carboxylic acids and tert-butyl alcohol can be achieved using benzotriazole (B28993) esters as intermediates in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) or calcined hydrotalcite. researchgate.net Additionally, the esterification of L-pyroglutamic acid with ethanol in the presence of sulfuric acid is a known method for producing ethyl esters. nih.gov

Sulfonate esters, such as tosylates or mesylates, are excellent leaving groups in nucleophilic substitution reactions and can be prepared by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base.

Reactions with Isocyanates and Anhydrides

The reaction of alcohols with isocyanates is a fundamental process in the formation of carbamates (urethanes). kuleuven.be The reaction of this compound with an isocyanate, such as tert-butyl isocyanate, would produce a urethane (B1682113) linkage. kuleuven.benih.gov The mechanism of this reaction is first order in both the isocyanate and alcohol concentrations. researchgate.net Electron-withdrawing substituents on the isocyanate can accelerate the reaction rate. researchgate.net

Anhydrides react with alcohols to form esters and a carboxylic acid byproduct. For example, reacting this compound with acetic anhydride would yield 2-(2-tert-Butyl-phenoxy)-ethyl acetate and acetic acid.

Functionalization of the Aromatic Ring

The aromatic ring of this compound offers multiple positions for the introduction of new substituents, further expanding its chemical diversity. The bulky tert-butyl group directs electrophilic aromatic substitution reactions primarily to the ortho and para positions relative to the phenoxy ether linkage.

Introduction of Halogen Substituents

Halogenation of the aromatic ring can be achieved using various reagents. For instance, bromination can be carried out using bromine in the presence of a Lewis acid catalyst or N-bromosuccinimide. Chlorination can be accomplished with chlorine gas or sulfuryl chloride. The position of halogenation will be influenced by the directing effects of the existing substituents.

Nitration and Sulfonation Reactions

Nitration of the aromatic ring introduces a nitro group, a versatile functional group that can be further transformed into other functionalities, such as an amino group. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. google.com However, for phenols and their derivatives, milder nitrating agents are often preferred to avoid oxidation and side reactions. google.comcdnsciencepub.com tert-Butyl nitrite (B80452) has been identified as a safe and chemoselective nitrating agent that provides mononitro derivatives of phenolic substrates under mild conditions. researchgate.netdtic.mil The reaction is believed to proceed through the formation of an O-nitrosyl intermediate. researchgate.net

Sulfonation involves the introduction of a sulfonic acid group onto the aromatic ring, typically using fuming sulfuric acid or chlorosulfonic acid. This functional group imparts increased water solubility to the molecule.

Interactive Data Table of Synthesized Derivatives

Starting Material Reagent Reaction Type Product
This compoundMethyl Iodide / NaHWilliamson Ether Synthesis2-(2-tert-Butyl-phenoxy)-1-methoxyethane
This compoundAcetyl Chloride / PyridineEsterification2-(2-tert-Butyl-phenoxy)-ethyl acetate
This compoundp-Toluenesulfonyl Chloride / BaseSulfonylation2-(2-tert-Butyl-phenoxy)-ethyl p-toluenesulfonate
This compoundtert-Butyl IsocyanateUrethane Formation2-(2-tert-Butyl-phenoxy)-ethyl tert-butylcarbamate
This compoundAcetic AnhydrideEsterification2-(2-tert-Butyl-phenoxy)-ethyl acetate
This compoundBromine / FeBr3Electrophilic BrominationBromo-2-(2-tert-butyl-phenoxy)-ethanol
This compoundNitric Acid / Sulfuric AcidElectrophilic NitrationNitro-2-(2-tert-butyl-phenoxy)-ethanol
This compoundFuming Sulfuric AcidElectrophilic SulfonationSulfo-2-(2-tert-butyl-phenoxy)-ethanol

Catalytic Hydrogenation to Cyclohexanol (B46403) Derivatives

The conversion of this compound to its corresponding cyclohexanol derivatives is achieved through the catalytic hydrogenation of the aromatic ring. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions, such as temperature and pressure, plays a crucial role in the efficiency of the reaction and the stereochemical outcome of the products.

Commonly employed catalysts for this type of transformation include noble metals like palladium, rhodium, and ruthenium, as well as nickel-based catalysts. google.comgoogle.com For instance, the hydrogenation of a related compound, 1-(2-t-butylphenyloxy)-2-butanol, has been successfully carried out using a combination of a palladium catalyst supported on peat-derived active carbon and a metal catalyst selected from ruthenium, rhodium, platinum, or nickel. google.com This reaction is typically performed under a hydrogen pressure of 1 to 5 MPa. google.com

The hydrogenation of the aromatic ring in this compound results in the formation of 2-(2-tert-butyl-cyclohexyloxy)-ethanol. The reaction can yield different diastereomeric mixtures depending on the specific conditions used. google.com For example, varying the temperature during the hydrogenation of 2-tert-butyl-4-methylphenol (B42202) can alter the ratio of the resulting isomers. google.com

ReactantCatalystReaction ConditionsProductReference
1-(2-t-butylphenyloxy)-2-butanolPalladium on peat-derived active carbon and Ru, Rh, Pt, or Ni1-5 MPa H₂ pressure1-(2-t-butylcyclohexyloxy)-2-butanol google.com
2-tert-butyl-4-methylphenolRuthenium50 bar H₂ pressure, 120°C2-tert-butyl-4-methyl-cyclohexanol (isomer ratio A:B:C:D = 68:29:2:1) google.com
2-tert-butyl-4-methylphenolRuthenium50 bar H₂ pressure, 200°C2-tert-butyl-4-methyl-cyclohexanol (isomer ratio A:B:C:D = 52:24:16:8) google.com

Conjugation to Polymeric and Macromolecular Systems

The incorporation of this compound into larger molecular structures, such as polymers, offers a versatile approach to developing materials with novel or enhanced properties. This can be achieved either by integrating the molecule as a monomer into the polymer backbone or by grafting it onto the surface of a pre-existing polymer.

While direct polymerization of this compound is not extensively documented in the provided search results, the principles of polymer chemistry allow for its potential use as a monomer. The hydroxyl group of the molecule can participate in various polymerization reactions. For example, it could be converted into a more reactive species, such as an acrylate (B77674) or methacrylate, which can then undergo free-radical polymerization.

Alternatively, the hydroxyl group can be used in condensation polymerization reactions. For instance, it could react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The bulky tert-butyl group on the phenoxy moiety would be expected to influence the properties of the resulting polymer, potentially increasing its thermal stability, solubility in organic solvents, and altering its mechanical properties.

Grafting this compound onto polymer surfaces is a powerful technique for tailoring the surface properties of materials without altering their bulk characteristics. mdpi.comresearchgate.net This approach is particularly useful for enhancing properties such as hydrophobicity, adhesion, and biocompatibility. scitechnol.comresearchgate.net

Several methods can be employed for surface grafting, including chemical grafting and plasma treatment. scitechnol.com Chemical grafting involves the creation of reactive sites on the polymer surface, which can then covalently bond with the hydroxyl group of this compound. scitechnol.commdpi.com For instance, a polymer surface could be treated to introduce carboxylic acid or isocyanate groups, which would then react with the alcohol functionality of the molecule.

Plasma treatment can also be used to activate a polymer surface, creating free radicals or other reactive species that can initiate the grafting process. mdpi.comscitechnol.com This method allows for the introduction of a wide range of chemical functionalities onto the polymer surface. scitechnol.com The grafting of this compound would likely render the polymer surface more hydrophobic due to the presence of the bulky, nonpolar tert-butyl group.

Grafting TechniquePrinciplePotential Effect on Polymer SurfaceReference
Chemical GraftingCovalent attachment of molecules to functional groups on the polymer surface.Altered hydrophobicity, adhesion, and biocompatibility. scitechnol.commdpi.com
Plasma TreatmentSurface activation by ionized gas, creating reactive sites for grafting.Introduction of various chemical groups, leading to improved adhesion and modified surface energy. mdpi.comscitechnol.com
PhotograftingLight-initiated chemical reactions to graft functional groups onto the polymer surface.Versatile incorporation of desired functionalities without altering bulk properties. scitechnol.com

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Tert Butyl Phenoxy Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation

While specific experimental data for 2-(2-tert-butyl-phenoxy)-ethanol is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on established principles and data from analogous structures, such as the para-substituted isomer and o-tert-butylphenol. spectrabase.comchemicalbook.comspectrabase.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the tert-butyl protons. The aromatic region (typically δ 6.8–7.4 ppm) would present a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring. Due to the ortho substitution, these protons are chemically non-equivalent and would exhibit both ortho, meta, and para couplings. The protons on the ethoxy group would appear as two triplets: the -OCH₂- protons around δ 4.0-4.2 ppm and the -CH₂OH protons around δ 3.8-4.0 ppm, each integrating to two protons. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The nine equivalent protons of the tert-butyl group would yield a sharp singlet around δ 1.3-1.4 ppm, a characteristic signal for this group. libretexts.orgpitt.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected. The quaternary carbon of the tert-butyl group would appear around 35 ppm, and the methyl carbons of this group would be found near 31.5 ppm. The two aliphatic carbons of the ethoxy chain (-OCH₂- and -CH₂OH) are expected in the δ 60–75 ppm range. The aromatic region (δ 110–160 ppm) would show six signals. The carbon bearing the ether linkage (C-O) and the carbon bearing the tert-butyl group would be the most downfield among the aromatic carbons, with the former being significantly influenced by the electronegative oxygen. spectrabase.comlibretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-C(CH₃)₃ 1.35 (s, 9H) 31.5 (3C, CH₃)
-C (CH₃)₃ - 34.8 (1C, Quaternary)
-OCH₂CH₂OH ~3.9 (t, 2H) ~61.5 (1C)
-OCH₂CH₂OH ~4.1 (t, 2H) ~70.0 (1C)
-OH Variable (br s, 1H) -
Ar-H 6.8-7.4 (m, 4H) 115-130 (4C, CH)
Ar-C-tBu - ~137 (1C, Quaternary)

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key correlation would be observed between the two methylene (B1212753) groups of the ethoxy chain (-OCH₂- and -CH₂OH), confirming their adjacent positions. It would also show complex correlations among the four non-equivalent aromatic protons, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (except the -OH) to its corresponding carbon signal. For instance, the singlet at ~1.35 ppm would correlate with the carbon signal at ~31.5 ppm, confirming the assignment of the tert-butyl group. spectrabase.com

A correlation from the tert-butyl protons to the aromatic quaternary carbon they are attached to, as well as to the two adjacent ortho carbons.

Correlations from the -OCH₂- protons to the aromatic carbon bearing the ether linkage (Ar-C-O).

Correlations between the aromatic protons and their neighboring carbons, which helps in assigning the specific positions on the benzene ring.

Dynamic NMR Studies of Conformational Changes (if applicable)

The presence of a bulky tert-butyl group ortho to the phenoxy-ethanol substituent introduces significant steric hindrance. This hindrance can restrict the free rotation around the Ar-C(tBu) and Ar-O bonds. Such restricted rotation, if the energy barrier is sufficiently high, can lead to the existence of distinct conformers (atropisomers) that are stable on the NMR timescale at room temperature or lower temperatures. researchgate.net

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could be employed to investigate this phenomenon. If stable conformers exist, one might observe separate sets of signals for each conformer at low temperatures. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a single time-averaged set of signals. Analysis of the coalescence temperature and the chemical shift difference between the signals can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₁₂H₁₈O₂), the expected exact mass of the molecular ion [M]⁺• can be calculated with high precision, allowing for unambiguous confirmation of its molecular formula.

Calculated Exact Mass for C₁₂H₁₈O₂

Ion Formula Calculated Exact Mass
[M]⁺• C₁₂H₁₈O₂ 194.1307
[M+H]⁺ C₁₂H₁₉O₂ 195.1385

Fragmentation Pathway Analysis and Structural Confirmation

In addition to providing the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is formed, it can break apart into smaller, characteristic fragment ions.

For this compound, the fragmentation is dictated by the functional groups present. Key expected fragmentation pathways include: youtube.comslideshare.netlibretexts.orgmiamioh.edu

Loss of the Hydroxyethyl (B10761427) Group: A prominent fragmentation would be the cleavage of the ether bond, leading to the loss of the •CH₂CH₂OH radical, resulting in a tert-butylphenoxonium ion.

Alpha-Cleavage of the tert-Butyl Group: The tert-butyl group is prone to fragmentation. A very common and often base peak in the spectrum would be the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable tertiary carbocation, leading to an [M-15]⁺ ion. Subsequent loss of the remaining tert-butyl group as isobutylene (B52900) is also possible.

Benzylic-type Cleavage: Cleavage of the C-C bond alpha to the oxygen atom in the ethoxy side chain can occur, leading to the formation of an ion at m/z 45 ([CH₂CH₂OH]⁺).

Formation of the tert-Butyl Cation: A strong signal at m/z 57, corresponding to the highly stable tert-butyl cation ([C(CH₃)₃]⁺), is a very likely feature in the mass spectrum.

Analysis of these fragmentation patterns provides a fingerprint that helps to confirm the presence of the tert-butyl and phenoxy-ethanol moieties and their connectivity. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound would exhibit several characteristic absorption bands. libretexts.orgokstate.edu

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3550 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group of the ethanol (B145695) moiety. The broadness of this peak is due to intermolecular hydrogen bonding. cdnsciencepub.comacs.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the tert-butyl and ethoxy groups will show strong absorptions just below 3000 cm⁻¹ (e.g., 2850–2960 cm⁻¹).

Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon stretching vibrations within the aromatic ring are expected in the 1450–1600 cm⁻¹ region.

C-O Stretches: The spectrum will show strong C-O stretching bands. The aryl-alkyl ether linkage (Ar-O-CH₂) typically results in a strong, sharp band around 1200-1250 cm⁻¹. The alcohol C-O stretch (-CH₂-OH) will appear as a strong band in the 1000–1100 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. For a 1,2-disubstituted (ortho) ring, a strong band is typically observed around 740-770 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol (-OH) 3200–3550 Strong, Broad
C-H Stretch Aromatic 3030–3100 Medium-Weak
C-H Stretch Aliphatic 2850–2960 Strong
C=C Stretch Aromatic Ring 1450–1600 Medium-Weak
C-O Stretch Aryl Ether (Ar-O) 1200–1250 Strong
C-O Stretch Alcohol (C-OH) 1000–1100 Strong

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of molecules containing chromophores. The phenoxy group in this compound serves as a chromophore, making these techniques highly relevant.

Electronic Absorption (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about the energy levels of its electrons. For aromatic compounds like this compound, the absorption bands are typically associated with π → π* transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the nature and position of substituents on the aromatic ring.

While specific UV-Vis spectral data for this compound is not extensively documented in publicly available literature, data for related compounds, such as other aryloxy-substituted molecules, can provide valuable insights. For instance, studies on various 5-aryloxy-3H-indole derivatives in ethanol show complex absorption profiles. researchgate.net The UV spectra of related fluorene (B118485) derivatives with a 2-tert-butyl group also exhibit characteristic absorption bands at wavelengths longer than 240 nm. researchgate.net For a generic substituted phenoxy ethanol, one would expect to observe absorption bands in the UV region, characteristic of the substituted benzene ring.

Fluorescence Spectroscopy:

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the molecular structure and its environment. For a compound to be fluorescent, it must possess a rigid, planar structure and a suitable electronic configuration.

The fluorescence properties of this compound are not well-documented. However, the study of related compounds can offer clues. For example, the introduction of a perfluorophenyloxy group at the 5-position of a 3H-indole derivative has been shown to promote aggregation-induced emission enhancement. researchgate.net The fluorescence spectra of some oxo-dihydropyridine derivatives in ethanol have been recorded at an excitation wavelength of 365 nm. researchgate.net The potential for fluorescence in this compound would depend on factors such as the rigidity of the molecule and the absence of non-radiative decay pathways. The presence of the flexible ethanol side chain might lead to quenching of fluorescence through vibrational relaxation.

To illustrate the type of data obtained, a hypothetical dataset for a related phenoxy ethanol derivative is presented below.

ParameterValue
SolventEthanol
Absorption Maximum (λabs)275 nm
Molar Absorptivity (ε)2500 M-1cm-1
Excitation Wavelength (λex)280 nm
Emission Maximum (λem)310 nm
Fluorescence Quantum Yield (Φf)0.12
This is a hypothetical data table for illustrative purposes.

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the compound.

For a crystalline form of this compound or its derivatives, single-crystal XRD would yield a complete molecular structure. Powder XRD (PXRD) is used to characterize the crystalline form of a bulk sample and can distinguish between different polymorphs. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in materials science and pharmaceuticals, as different polymorphs can have different physical properties.

Specific X-ray crystallographic data for this compound is not readily found in the surveyed literature. However, the principles of the technique are well-established. For example, the crystal structures of E and Z stereoisomers of 2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene have been identified by X-ray crystallography, revealing that the tert-butyl group does not introduce additional strain. researchgate.net

A typical output from a single-crystal XRD analysis would include the following crystallographic parameters, as shown in the hypothetical table below for a derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (Å3)1325.4
Z4
This is a hypothetical data table for illustrative purposes.

Thermal Analysis (TGA, DSC, DTA) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and differential thermal analysis (DTA) are the most common methods. libretexts.orgtainstruments.com

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability of a compound and to study its decomposition pathways. For this compound, TGA would reveal the temperature at which it begins to decompose and the number of decomposition steps. The presence of volatile components or the formation of a stable char can also be identified.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. For this compound, DSC could be used to determine its melting point and enthalpy of fusion.

Differential Thermal Analysis (DTA):

DTA is similar to DSC but measures the temperature difference between the sample and a reference. It provides similar information about thermal events.

While specific TGA/DSC data for this compound is scarce, studies on related compounds provide an understanding of the expected behavior. For instance, thermal degradation studies of various flavor chemicals have been conducted using pyrolysis-GC/MS to identify decomposition products at elevated temperatures. nih.gov TGA of polyethyleneimine (PEI) functionalized single-walled carbon nanotubes shows the decomposition of the PEI upon heating. libretexts.org

A representative TGA/DSC data summary for a hypothetical substituted phenoxy ethanol is presented in the table below.

AnalysisParameterValue
TGAOnset Decomposition Temperature (Tonset)250 °C
TGAResidual Mass at 600 °C5%
DSCMelting Point (Tm)75 °C
DSCEnthalpy of Fusion (ΔHf)28 kJ/mol
This is a hypothetical data table for illustrative purposes.

Theoretical and Computational Chemistry Studies on 2 2 Tert Butyl Phenoxy Ethanol

Quantum Mechanical Investigations

Quantum mechanical methods are employed to understand the electronic structure and properties of a molecule.

Molecular Dynamics Simulations

Conformational Analysis and Energy LandscapesMolecular dynamics simulations would explore the different spatial arrangements (conformations) that the 2-(2-tert-Butyl-phenoxy)-ethanol molecule can adopt due to the rotation around its single bonds. By calculating the energy of each conformation, an energy landscape could be generated, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and its interactions with other molecules.

Until dedicated computational studies on this compound are performed and published, the detailed and specific data required for the requested article remains unavailable.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. The polarity, hydrogen bonding capabilities, and other specific and non-specific interactions of the solvent can alter the conformational preferences, electronic structure, and reactivity of the molecule. Theoretical and computational chemistry studies, while not extensively focused on this specific compound, provide valuable insights based on investigations of analogous substituted phenoxyethanols and related molecules.

A key aspect of the molecular behavior of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl proton of the ethanol (B145695) moiety and the ether oxygen atom or the π-system of the aromatic ring. The presence and strength of this bond are highly dependent on the solvent environment. In non-polar solvents, intramolecular hydrogen bonding is generally favored, leading to a more compact, folded conformation. This occurs because there are no solvent molecules to compete for hydrogen bonding with the hydroxyl group.

Conversely, in polar, protic solvents such as water or alcohols, the solvent molecules can act as both hydrogen bond donors and acceptors. nih.gov These solvents can form intermolecular hydrogen bonds with the hydroxyl group of this compound, which can disrupt or even completely prevent the formation of the intramolecular hydrogen bond. nih.gov This leads to a more extended conformation of the molecule. The balance between intra- and intermolecular hydrogen bonding is a critical factor governing the conformational equilibrium. Theoretical studies on similar molecules, like 2-substituted phenols, have shown that the strength of intramolecular hydrogen bonds can be quantified by calculating the enthalpy difference between the hydrogen-bonded form and a non-bonded conformer. capes.gov.brrsc.org For this compound, similar calculations would be necessary to precisely determine the energetics of this equilibrium in various solvents.

The solvent also affects the electronic properties of the molecule. The electron-donating tert-butyl group on the phenoxy ring influences the electron density distribution across the molecule. Solvation can modulate this effect. nih.gov The interaction with polar solvents can lead to a polarization of the solute molecule, affecting its dipole moment and reactivity. For instance, studies on substituted phenoxyacetic acids have utilized the Kamlet-Taft equation to correlate spectral shifts with solvent polarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). researchgate.net A similar approach for this compound would provide a quantitative understanding of how different solvent properties influence its electronic transitions.

The stability of potential radical intermediates that could be formed from this compound is also solvent-dependent. For example, the stability of phenoxyl radicals in various alcohol solvents has been shown to be related to the mesoscopic structure of the solvent. This is particularly relevant when considering potential degradation or reaction pathways involving radical species.

To illustrate the potential impact of solvents on the properties of this compound, the following table presents hypothetical data based on general principles of solvent effects on similar aromatic ethers.

SolventDielectric Constant (ε)Conformational PreferenceExpected Dominant Hydrogen Bonding
n-Hexane1.88FoldedIntramolecular
Dichloromethane8.93Folded/Partially ExtendedWeak Intermolecular
Acetone20.7Partially ExtendedIntermolecular (H-bond acceptor)
Ethanol24.5ExtendedIntermolecular (H-bond donor & acceptor)
Water80.1ExtendedStrong Intermolecular

Reaction Pathway Modeling and Transition State Analysis

The reaction typically proceeds via an SN2 mechanism, where the nucleophilic phenoxide ion attacks the electrophilic carbon of an ethylene (B1197577) halo-hydrin (e.g., 2-chloroethanol). masterorganicchemistry.com The reaction can be modeled using quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface. This involves calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states connecting them.

A critical aspect of modeling this reaction is the consideration of competing reaction pathways. For instance, with an ambident nucleophile like the phenoxide ion, both O-alkylation (leading to the desired ether) and C-alkylation (leading to a substituted phenol) can occur. rsc.orgrsc.org The regioselectivity of the reaction is highly dependent on the reaction conditions, including the solvent and the nature of the counter-ion. rsc.org Computational models can elucidate the structural differences between the transition states for O- and C-alkylation and predict the energy barriers for each pathway, thus explaining the observed product distribution. rsc.orgrsc.org

The presence of the bulky tert-butyl group at the ortho position of the phenol (B47542) introduces significant steric hindrance. This steric hindrance is expected to influence the reaction pathway and the geometry of the transition state. Modeling would likely show that the approach of the electrophile to the phenoxide oxygen is somewhat impeded, potentially leading to a higher activation energy compared to the synthesis of an unhindered phenoxyethanol (B1677644).

The following table outlines the key species and their roles in the modeled reaction pathway for the synthesis of this compound via Williamson ether synthesis.

SpeciesFormulaRole in Reaction
2-tert-Butylphenol (B146161)C₁₀H₁₄OReactant (Phenol)
Sodium HydrideNaHBase (to form phenoxide)
Sodium 2-tert-butylphenoxideC₁₀H₁₃NaONucleophile
2-Chloroethanol (B45725)C₂H₅ClOElectrophile
Transition State [C₁₂H₁₈O₂Cl]⁻Activated complex
This compoundC₁₂H₁₈O₂Product
Sodium ChlorideNaClByproduct

Transition state analysis is a cornerstone of reaction pathway modeling. For the Williamson ether synthesis of this compound, the transition state would involve the partial formation of the C-O bond between the phenoxide oxygen and the methylene (B1212753) carbon of the 2-chloroethanol, and the simultaneous partial breaking of the C-Cl bond. The geometry of this transition state, including bond lengths and angles, and its associated vibrational frequencies can be calculated. The presence of a single imaginary frequency in the vibrational analysis confirms that the structure is indeed a true transition state. The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is a key parameter in determining the reaction rate.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. nih.govmdpi.com These models are valuable for predicting the properties of new or untested chemicals, such as this compound, based on a set of calculated molecular descriptors. While specific QSPR models for this exact compound are not documented, models developed for related classes of compounds, such as glycol ethers and aromatic ethers, can provide a basis for estimating its attributes. nih.govnih.gov

The development of a QSPR model involves several steps:

Data Set Collection: A set of compounds with known experimental data for a particular property (e.g., boiling point, water solubility, toxicity) is compiled. For this compound, this would involve gathering data for a series of substituted phenoxyethanols and other glycol ethers. nih.govfujifilmcdi.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a subset of the calculated descriptors to the property of interest. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.

For this compound, QSPR models could be developed to predict a range of important chemical attributes. The table below presents some key properties that could be targeted by QSPR modeling and the types of molecular descriptors that are often found to be important in such models for related compounds.

Predicted PropertyRelevant Molecular DescriptorsPotential Application
Boiling PointMolecular Weight, van der Waals Volume, Polarity/PolarizabilityPurity assessment, process design
Water Solubility (logS)LogP (octanol-water partition coefficient), Polar Surface Area, Hydrogen Bond Donors/AcceptorsFormulation development, environmental fate
Octanol-Water Partition Coefficient (logP)Molecular Size, Polarizability, Hydrophobicity of fragmentsBioaccumulation potential, toxicokinetics
Acute Toxicity (e.g., LD₅₀)Electronic descriptors (e.g., HOMO/LUMO energies), specific structural fragmentsHazard identification, risk assessment

For instance, QSPR studies on polychlorinated diphenyl ethers have shown that descriptors like average molecular polarizability, molecular weight, and total energy are crucial for predicting properties like vapor pressure and octanol/water partition coefficients. nih.gov These findings suggest that intermolecular dispersive forces play a significant role. nih.gov Similarly, QSPR models for the toxicity of ethylene glycol ethers have identified structural attributes that are drivers of their toxic potential. nih.gov

By applying such validated QSPR models, it would be possible to estimate the physicochemical and toxicological properties of this compound without the need for extensive experimental testing, thus facilitating its risk assessment and guiding its application in a safe and effective manner.

Academic and Industrial Applications of 2 2 Tert Butyl Phenoxy Ethanol Derivatives in Advanced Materials Science

Role as Versatile Synthetic Intermediates

Derivatives of 2-(2-tert-butyl-phenoxy)-ethanol serve as crucial building blocks in the synthesis of a variety of complex organic molecules. Their unique structure, featuring a bulky tert-butyl group and a reactive hydroxyl group, makes them valuable intermediates in several chemical processes.

Precursors for Specialty Organic Chemicals and Fine Chemicals

The chemical architecture of this compound derivatives, which includes hydroxyl (-OH) and ether (-O-) groups, allows for a range of chemical modifications, making them ideal precursors for specialty and fine chemicals. ontosight.ai These functional groups can participate in hydrogen bonding, influencing the solubility and reactivity of the compounds. ontosight.ai The presence of the tert-butyl group often enhances the stability of these molecules. ontosight.ai

These derivatives are utilized in the production of antioxidants and UV stabilizers. ontosight.ainih.gov The tert-butyl phenol (B47542) moiety is a common feature in synthetic phenolic antioxidants used to protect materials from oxidative degradation. nih.gov For instance, compounds with similar structural motifs are employed in plastics and coatings to absorb UV radiation and prevent material degradation. ontosight.ai

Building Blocks for Pharmaceutical Precursors

The structural features of this compound derivatives make them suitable as starting materials for the synthesis of more complex pharmaceutical precursors. While this article excludes discussion of biological activity and dosage, it is important to note their role in chemical synthesis. The hydroxyl and ether functionalities present in these molecules are key for building the molecular frameworks of potential therapeutic agents through reactions like etherification, esterification, and nucleophilic substitution. ontosight.ai

For example, the basic structure of a tert-butyl group attached to a phenol ring is a precursor in the manufacturing of various pharmaceuticals. nih.gov The reactivity of the ethanol (B145695) side chain allows for its modification and incorporation into larger, more complex molecules targeted for pharmaceutical development.

Integration into Polymer Chemistry and Materials Science

The unique combination of a bulky, hydrophobic tert-butyl group and a reactive ethanolamine (B43304) function in this compound derivatives makes them highly valuable in the field of polymer chemistry and materials science. These compounds are integrated into polymeric structures to impart specific, desirable properties to the final materials.

Monomeric Units for the Development of Novel Polymeric Materials

Derivatives of this compound can be functionalized to create monomers, which are then used in polymerization reactions to produce new polymers with advanced properties. ontosight.ai Their incorporation can significantly influence the characteristics of the resulting materials.

Synthesis of Low Dielectric Polyetherimides and Related Polymers

A significant application of these derivatives is in the synthesis of low dielectric constant polyetherimides (PEIs). For instance, diamines such as bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone have been synthesized from 3-tert-butyl-4-hydroxyanisole in a multi-step process. nih.gov These diamines are then reacted with various dianhydrides to produce PEIs. nih.gov

The presence of the hydrophobic tert-butyl phenylene oxide structure in the polymer backbone is crucial for achieving low dielectric constants, with values reported to be as low as 2.4-2.7. nih.gov This property is highly desirable for applications in microelectronics and high-frequency communication systems where low signal loss and prevention of electrical crosstalk are critical.

Influence of the tert-Butyl-phenoxy Moiety on Polymer Thermal and Mechanical Properties

The incorporation of the tert-butyl-phenoxy moiety has a pronounced effect on the thermal and mechanical properties of polymers. The bulky tert-butyl group introduces significant steric hindrance, which restricts the mobility of polymer chains. This restriction leads to an increase in the glass transition temperature (Tg) of the polymers, making them suitable for high-temperature applications. nih.gov

Interactive Data Table: Properties of Polyetherimides Derived from a this compound Derivative

Dianhydride Used in PEI SynthesisGlass Transition Temperature (Tg) (°C)5% Weight Loss Decomposition Temperature (Td5%) (°C)Dielectric Constant (at 1 MHz)
PMDA> 260> 5002.5
BPADA> 270> 5102.6
6FDA> 280> 5202.4

This table presents hypothetical data based on typical values reported for similar polyetherimides to illustrate the impact of the tert-butyl-phenoxy moiety. Actual values can vary based on specific synthesis conditions and comonomers used.

Cross-linking Agents and Polymer Modifiers

The unique structure of this compound, featuring a terminal hydroxyl (-OH) group, presents a reactive site for incorporation into polymer backbones. While direct and extensive research on this compound derivatives as primary cross-linking agents is not widely documented in public literature, the presence of the hydroxyl functionality suggests a strong potential for their use in polymer modification.

The hydroxyl group can participate in esterification or urethane (B1682113) linkage reactions, allowing these molecules to be grafted onto existing polymer chains or used as co-monomers during polymerization. This modification can introduce the bulky, hydrophobic tert-butyl-phenoxy group as a pendant side chain. Such modifications are known to influence the material's properties in several ways:

Thermal Stability: The inherent stability of the tert-butyl-phenol moiety can enhance the thermal resistance of the host polymer.

Mechanical Properties: The introduction of bulky side groups can alter chain packing and intermolecular forces, potentially increasing the glass transition temperature (Tg) and modifying the mechanical strength and flexibility of the material.

Solubility and Compatibility: The hydrophobic nature of the substituent can be used to tune the solubility of the polymer in non-polar solvents and improve its compatibility with other hydrophobic materials, such as in polymer blends or composites.

Complex ethanol derivatives containing similar structural motifs have been noted for their potential in developing new polymeric materials with improved thermal and mechanical characteristics. mdpi.com The modification of polymers like polyhydroxyalkanoates (PHA) through chemical reactions to create tailor-made materials with desirable properties for specialized applications is a well-established strategy. bibliotekanauki.pl

Application as Chemical Stabilizers and Antioxidants

The most significant and well-documented application of this compound derivatives is in their role as chemical stabilizers and antioxidants. The tert-butyl-phenolic group is a classic structural feature of hindered phenolic antioxidants, which are widely employed to protect materials from oxidative degradation. rasayanjournal.co.in

The antioxidant activity of hindered phenols, including derivatives of this compound, is rooted in their ability to function as radical scavengers. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals (R•, RO•, ROO•) that are formed during the oxidation process. researchgate.netmdpi.com This action terminates the radical chain reaction, which would otherwise lead to the degradation of the material. researchgate.net

The key features contributing to their efficacy are:

Hydrogen Donation: The phenolic hydroxyl group provides a labile hydrogen atom that readily reacts with and quenches free radicals. rasayanjournal.co.in

Steric Hindrance: The bulky tert-butyl group at the ortho position to the hydroxyl group provides significant steric hindrance. rasayanjournal.co.in This hindrance serves two purposes: it protects the hydroxyl group itself from direct attack and rapid oxidation, and it stabilizes the resulting phenoxyl radical formed after the hydrogen atom has been donated. rasayanjournal.co.in This stability prevents the phenoxyl radical from initiating new oxidation chains, making the antioxidant highly efficient.

Electronic Effects: The tert-butyl group is an electron-donating group, which increases the electron density on the hydroxyl group. rasayanjournal.co.in This electronic effect facilitates the hydrogen atom donation, enhancing the antioxidant's effectiveness. rasayanjournal.co.in

Some derivatives may incorporate other functional groups to achieve synergistic effects. For instance, phosphite-based antioxidants, such as Tris(2,4-di-tert-butylphenyl) phosphite, can act as sacrificial agents, undergoing oxidation to protect the polymer. specialchem.com

Virtually all polymeric materials are susceptible to oxidation during their lifecycle, leading to a loss of mechanical, physical, and optical properties. specialchem.com Derivatives of this compound, as part of the hindered phenolic antioxidant family, are incorporated into a wide range of polymers and coatings to prevent such degradation. mdpi.comrasayanjournal.co.in

Their primary function is to inhibit oxidation initiated by heat, light, and residual catalyst impurities. By scavenging free radicals, these stabilizers extend the service life of plastic products, preventing them from becoming brittle, discolored, or losing strength. The effectiveness of an antioxidant in a polymer is often evaluated using methods like Oxidation Induction Time (OIT), which measures the time until the onset of rapid oxidation at an elevated temperature. mdpi.combibliotekanauki.plspecialchem.com A longer OIT indicates better stabilization.

Stabilizer SystemPolymer MatrixTest Temperature (°C)Oxidation Induction Time (OIT) (minutes)Finding
Pure Polypropylene (PP)Polypropylene200~5-10Without antioxidants, polymers degrade rapidly at elevated temperatures.
PP + Synthetic Antioxidant (e.g., Hindered Phenol)Polypropylene200>80The addition of hindered phenolic antioxidants significantly delays the onset of oxidation, extending the material's stability. bibliotekanauki.pl
Polyethylene (PE)Polyethylene20517.2Standard PE with an antioxidant package shows a defined OIT. hitachi-hightech.com
PE in contact with CopperPolyethylene2056.0Contact with metals like copper can accelerate oxidation, reducing the OIT, highlighting the need for effective stabilizers. hitachi-hightech.com

This table is generated based on data from multiple sources to illustrate the concept of OIT.

Lubricants and hydraulic fluids operate under demanding conditions of high temperature and pressure, which accelerate oxidative breakdown. Oxidation of these fluids leads to increased viscosity, sludge formation, and the generation of corrosive by-products, ultimately causing equipment failure. Hindered phenols are a cornerstone of antioxidant packages for industrial and automotive lubricants. mdpi.comresearchgate.net

In this application, derivatives of this compound act as primary antioxidants, breaking the radical chain reactions in the fluid. researchgate.net The selection of a specific antioxidant depends on factors like thermal stability, oil solubility, and volatility. Higher molecular weight hindered phenols are often preferred for high-temperature applications due to lower volatility. bibliotekanauki.pl The performance of these antioxidants in lubricants is commonly assessed by methods such as the Rotating Pressure Vessel Oxidation Test (RPVOT) or Pressurized Differential Scanning Calorimetry (PDSC), which measure the oxidation induction time of the oil. researchgate.netmdpi.com

Base Oil / FormulationAntioxidant Additive (at 3000 ppm)Oxidative Induction Time (minutes)Improvement Factor
Base OilNone501x
Base OilPN-modified hindered phenol4198.4x

This table is based on data for a modified hindered phenolic antioxidant, demonstrating the significant improvement in oxidation resistance imparted to a base oil. researchgate.net

Ligands in Catalytic Systems

While direct studies detailing the use of this compound itself as a ligand are scarce, the broader class of phenoxy-based ligands is of significant interest in the design of organometallic catalysts. The combination of a "hard" phenolate (B1203915) oxygen donor and other "soft" or "hard" donor atoms within the same molecule allows for the fine-tuning of the electronic and steric properties of a metal center.

The structure of this compound provides an O,O-bidentate chelation motif through the phenolate oxygen and the alcoholic oxygen. However, more complex ligands based on this scaffold, such as phenoxy-imines, have been successfully used to create stable and catalytically active metal complexes. researchgate.netjcsp.org.pk

For example, phenoxy-imine ligands, which can be synthesized from derivatives of salicylaldehyde (B1680747) (a related phenolic compound), form stable complexes with transition metals like Ruthenium(III), Chromium(III), and Iron(III). researchgate.netjcsp.org.pk These complexes often exhibit well-defined geometries, such as octahedral, and have shown catalytic activity in various organic transformations, including the oxidation of cycloalkanes and the epoxidation of alkenes. researchgate.netjcsp.org.pk

The design principles for these catalytic systems include:

Ligand Ancillarity: The ligand stabilizes the metal center and modulates its reactivity. The bulky tert-butyl group can create a specific steric environment around the metal, influencing substrate approach and selectivity.

Electronic Tuning: The electronic properties of the phenoxy ring can be altered with different substituents to control the electron density at the metal center, thereby tuning its catalytic activity.

Chelation: The formation of a chelate ring with the metal enhances the stability of the complex, which is crucial for catalyst longevity under reaction conditions.

Although the specific application of this compound in this context is an area for future exploration, the established success of related phenoxy-based ligands in catalysis provides a strong foundation for its potential. nih.govresearchgate.netorientjchem.orgresearchgate.net

Exploration of Catalytic Performance in Organic Transformations

Derivatives of this compound have been investigated as versatile ligands for the formation of transition metal complexes, which in turn, exhibit significant catalytic activity in a variety of organic transformations. The steric bulk of the tert-butyl group and the coordinating ability of the ether and hydroxyl functionalities, often modified into imines or other coordinating groups, play a crucial role in the catalytic performance of their metal complexes. Research in this area has explored their application in oxidation reactions and polymerization processes, demonstrating their potential in the development of efficient and selective catalysts.

One area of investigation has been the use of Schiff base ligands derived from this compound. Schiff bases, formed by the condensation of the ethanolamine moiety with aldehydes or ketones, are excellent chelating agents for a wide range of metal ions. The resulting metal complexes have been employed as catalysts in various reactions. For instance, copper(II) complexes with Schiff base ligands have shown notable activity in the catalytic oxidation of alcohols. While specific studies on derivatives of this compound are not extensively documented in publicly available literature, the general principles of using such sterically hindered phenoxy-ethanolamine derivatives as ligands suggest their potential in creating highly active and selective catalytic centers. The tert-butyl group can influence the stereochemistry around the metal center, potentially leading to enhanced selectivity in catalytic transformations.

In the field of polymerization, titanium complexes supported by sterically demanding aryloxy-based ligands have been designed as precatalysts for ethylene (B1197577) polymerization. rsc.org For example, titanium isopropoxide complexes with [N,N'-bis(2-oxo-3-R¹-5-R²-phenylmethyl)-N,N'-bis(methylene-p-R³-C₆H₄)-ethylenediamine] ligands, which share structural similarities with potential derivatives of this compound, have been synthesized and their catalytic activity studied. rsc.org When activated with methylaluminoxane (B55162) (MAO), these complexes have been shown to produce high molecular weight polyethylene. rsc.org The substitution pattern on the phenoxy ring, including the presence of bulky groups like tert-butyl, significantly impacts the catalytic activity and the properties of the resulting polymer. rsc.org

Furthermore, the catalytic performance of such complexes is often evaluated in reactions like the Claisen-Schmidt condensation for the synthesis of chalcones, which are valuable intermediates in medicinal chemistry. Metal complexes of Schiff bases have been shown to be efficient catalysts for such reactions, often providing higher yields in shorter reaction times compared to traditional catalysts. mdpi.com

The table below summarizes the catalytic activity of related metal complexes in various organic transformations, illustrating the potential applications of derivatives of this compound.

Catalyst SystemTransformationSubstrateProductYield (%)Reference
[Cu(4-CNpy)₂Cl₂]n / TBHPAlcohol OxidationBenzyl alcoholBenzaldehyde85 niscpr.res.in
[Cu(4-CNpy)₂Cl₂]n / TBHPAlcohol Oxidation1-PhenylethanolAcetophenone90 niscpr.res.in
[N₂O₂]Ti(OⁱPr)₂ / MAOEthylene PolymerizationEthylenePolyethyleneHigh rsc.org
Cu(II)-Schiff Base ComplexClaisen-Schmidt CondensationAcetophenone and BenzaldehydeChalcone>90 mdpi.com
[CuBr₂(R-bian)]Isopropylbenzene OxidationIsopropylbenzeneIsopropylbenzene hydroperoxide- mdpi.com

Q & A

Q. What are the recommended analytical techniques for determining the purity and structural integrity of 2-(2-tert-Butyl-phenoxy)-ethanol?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the phenolic ether and ethanol moieties. Gas chromatography-mass spectrometry (GC-MS) is recommended for assessing purity, with helium as the carrier gas and a DB-5 column for optimal separation . Differential scanning calorimetry (DSC) can determine melting points and thermal stability, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like hydroxyl (-OH) and aromatic C-O-C bonds .

Q. How can researchers synthesize this compound with high yield?

  • Methodological Answer : Optimize nucleophilic substitution between 2-tert-butylphenol and ethylene oxide under basic conditions (e.g., NaOH or K₂CO₃). Use aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours. Post-reaction, purify via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress with thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the hepatotoxicity of this compound in mammalian models?

  • Methodological Answer : Conduct dose-response studies in rodents (e.g., Sprague-Dawley rats) with oral gavage administration. Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as biomarkers. Perform histopathological analysis of liver tissue sections stained with hematoxylin-eosin (H&E). Compare results to positive controls (e.g., carbon tetrachloride) and validate findings using in vitro hepatocyte cultures exposed to the compound .

Q. How can contradictory data on the compound’s vapor pressure and environmental persistence be reconciled?

  • Methodological Answer : Replicate measurements using static and dynamic gas saturation methods under controlled humidity. Cross-validate with computational models (e.g., COSMOtherm) to account for temperature and matrix effects. Review experimental parameters in conflicting studies—discrepancies often arise from differences in sample purity, headspace volume, or detector sensitivity .

Q. What strategies mitigate interference from this compound metabolites in mass spectrometry-based bioanalytical assays?

  • Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the parent compound from glucuronide or sulfate conjugates. Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate isotopic patterns. Validate assays using deuterated internal standards (e.g., d₄-2-(2-tert-Butyl-phenoxy)-ethanol) .

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in catalytic oxidation studies?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the phenolic oxygen. Compare reaction kinetics with non-bulky analogs (e.g., 2-methylphenoxyethanol) using stopped-flow spectrophotometry. Catalytic oxidation with tert-butyl hydroperoxide (TBHP) and transition metals (e.g., Mn³⁺) can reveal steric hindrance impacts on radical formation .

Data Interpretation and Risk Assessment

Q. What statistical approaches resolve variability in acute toxicity (LD₅₀) values reported across studies?

  • Methodological Answer : Apply probit analysis to raw mortality data, adjusting for strain-specific susceptibility (e.g., Fischer 344 vs. Wistar rats). Use meta-regression to identify confounding variables (e.g., solvent carriers like DMSO). Validate with benchmark dose (BMD) modeling to account for subchronic effects .

Q. How can researchers assess the compound’s potential for endocrine disruption using in silico and in vitro models?

  • Methodological Answer : Screen for estrogen receptor (ER) binding via molecular docking simulations (e.g., AutoDock Vina). Validate with reporter gene assays (e.g., ER-CALUX®). Test androgen receptor (AR) antagonism in human prostate cancer cells (LNCaP) and compare to known disruptors (e.g., bisphenol A) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.